Cas no 82671-03-2 (Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate)

Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate structure
82671-03-2 structure
Nome del prodotto:Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate
Numero CAS:82671-03-2
MF:C8H6Cl2FNO2
MW:238.043143749237
MDL:MFCD09757511
CID:706724
PubChem ID:13210747

Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate Proprietà chimiche e fisiche

Nomi e identificatori

    • Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate
    • 3-Pyridinecarboxylicacid, 2,6-dichloro-5-fluoro-, ethyl ester
    • ETHYL 2,6-DICHLORO-5-FLUORONICOTINATE
    • 2,6-Dichloro-5-Fluoro-3-Pyridinecarboxylic Acid Ethyl Ester
    • 2,6-Dichloro-5-fluoro-nicotinic acid ethyl ester
    • ethyl 2,6-dichloro-5-fluoro-3-pyridinecarboxylate
    • ethyldichlorofluoronicotinate
    • Ethyl 2,6-dichloro-5-fluoro-3-pyridinecarboxylate (ACI)
    • 2,6-Dichloro-5-fluoronicotinic acid ethyl ester
    • ethyl2,6-dichloro-5-fluoronicotinate
    • DTXSID60528119
    • NC-0751
    • AKOS005073712
    • ethyl 2,6-dichloro-5-fluoro-pyridine-3-carboxylate
    • CS-0169351
    • E83952
    • MFCD09757511
    • J-520677
    • FPPLCOWQBGOFDU-UHFFFAOYSA-N
    • SCHEMBL860929
    • 82671-03-2
    • 3-Pyridinecarboxylic acid, 2,6-dichloro-5-fluoro-, ethyl ester
    • MDL: MFCD09757511
    • Inchi: 1S/C8H6Cl2FNO2/c1-2-14-8(13)4-3-5(11)7(10)12-6(4)9/h3H,2H2,1H3
    • Chiave InChI: FPPLCOWQBGOFDU-UHFFFAOYSA-N
    • Sorrisi: O=C(C1C(Cl)=NC(Cl)=C(F)C=1)OCC

Proprietà calcolate

  • Massa esatta: 236.97600
  • Massa monoisotopica: 236.9759620g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 3
  • Complessità: 218
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.1
  • Superficie polare topologica: 39.2Ų

Proprietà sperimentali

  • PSA: 39.19000
  • LogP: 2.70420

Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate Informazioni sulla sicurezza

  • Classe di pericolo:IRRITANT

Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate Dati doganali

  • CODICE SA:2933399090
  • Dati doganali:

    Codice doganale cinese:

    2933399090

    Panoramica:

    2933399090. altri composti con anelli di piridina non fusi nella struttura. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    2933399090. altri composti contenenti nella struttura un anello piridinico non condensato (anche idrogenato). IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
abcr
AB270458-1 g
Ethyl 2,6-dichloro-5-fluoronicotinate; 95%
82671-03-2
1g
€140.70 2022-06-11
Chemenu
CM132744-5g
ethyl 2,6-dichloro-5-fluoronicotinate
82671-03-2 95%
5g
$486 2023-02-18
Key Organics Ltd
NC-0751-5MG
ethyl 2,6-dichloro-5-fluoronicotinate
82671-03-2 >97%
5mg
£46.00 2025-02-08
Key Organics Ltd
NC-0751-25G
ethyl 2,6-dichloro-5-fluoronicotinate
82671-03-2 >97%
25g
£596.00 2025-02-08
Chemenu
CM132744-1g
ethyl 2,6-dichloro-5-fluoronicotinate
82671-03-2 95%
1g
$224 2023-02-18
Chemenu
CM132744-1g
ethyl 2,6-dichloro-5-fluoronicotinate
82671-03-2 95%
1g
$224 2021-08-05
Chemenu
CM132744-5g
ethyl 2,6-dichloro-5-fluoronicotinate
82671-03-2 95%
5g
$486 2021-08-05
TRC
B125118-50mg
Ethyl 2,6-Dichloro-5-fluoronicotinate
82671-03-2
50mg
$ 50.00 2022-06-07
Key Organics Ltd
NC-0751-0.5G
ethyl 2,6-dichloro-5-fluoronicotinate
82671-03-2 >97%
0.5g
£55.00 2023-09-07
Key Organics Ltd
NC-0751-5G
ethyl 2,6-dichloro-5-fluoronicotinate
82671-03-2 >97%
5g
£149.00 2025-02-08

Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Sodium ethoxide ,  Sodium 3-ethoxy-2-fluoro-3-oxoprop-1-en-1-olate Solvents: Ethanol
2.1 Reagents: Phosphorus pentachloride
3.1 Reagents: Sulfuric acid
4.1 Reagents: Boron trifluoride etherate
Riferimento
Pyridonecarboxylic acids as antibacterial agents. VIII. An alternative synthesis of enoxacin via fluoronicotinic acid derivatives
Miyamoto, Teruyuki; et al, Chemical & Pharmaceutical Bulletin, 1987, 35(6), 2280-5

Metodo di produzione 2

Condizioni di reazione
Riferimento
1,8-Naphthyridine derivatives and their salts
, Japan, , ,

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Sodium ethoxide Solvents: Ethanol
1.2 Solvents: Ethanol
2.1 Reagents: Phosphorus pentachloride
3.1 Reagents: Sulfuric acid
4.1 Reagents: Boron trifluoride etherate
Riferimento
Pyridonecarboxylic acids as antibacterial agents. VIII. An alternative synthesis of enoxacin via fluoronicotinic acid derivatives
Miyamoto, Teruyuki; et al, Chemical & Pharmaceutical Bulletin, 1987, 35(6), 2280-5

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Sodium methoxide
2.1 Reagents: Phosphorus trichloride
3.1 Reagents: Sulfuric acid Solvents: Water
4.1 Reagents: Thionyl chloride
5.1 Solvents: Dichloromethane ;  rt; 3 - 4 h, rt
Riferimento
Synthesis and biological activity of fluorine-substituted pyridine-heterocyclic carboxylate compounds
Zheng, Hui; et al, Yingyong Huaxue, 2010, 27(2), 164-168

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Phosphorus trichloride
2.1 Reagents: Sulfuric acid Solvents: Water
3.1 Reagents: Thionyl chloride
4.1 Solvents: Dichloromethane ;  rt; 3 - 4 h, rt
Riferimento
Synthesis and biological activity of fluorine-substituted pyridine-heterocyclic carboxylate compounds
Zheng, Hui; et al, Yingyong Huaxue, 2010, 27(2), 164-168

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Phosphorus pentachloride
2.1 Reagents: Sulfuric acid
3.1 Reagents: Boron trifluoride etherate
Riferimento
Pyridonecarboxylic acids as antibacterial agents. VIII. An alternative synthesis of enoxacin via fluoronicotinic acid derivatives
Miyamoto, Teruyuki; et al, Chemical & Pharmaceutical Bulletin, 1987, 35(6), 2280-5

Metodo di produzione 7

Condizioni di reazione
Riferimento
1,8-Naphthyridine derivatives and their salts
, Japan, , ,

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Water
2.1 Reagents: Thionyl chloride
3.1 Solvents: Dichloromethane ;  rt; 3 - 4 h, rt
Riferimento
Synthesis and biological activity of fluorine-substituted pyridine-heterocyclic carboxylate compounds
Zheng, Hui; et al, Yingyong Huaxue, 2010, 27(2), 164-168

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Thionyl chloride
2.1 Solvents: Dichloromethane ;  rt; 3 - 4 h, rt
Riferimento
Synthesis and biological activity of fluorine-substituted pyridine-heterocyclic carboxylate compounds
Zheng, Hui; et al, Yingyong Huaxue, 2010, 27(2), 164-168

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Boron trifluoride etherate
Riferimento
Pyridonecarboxylic acids as antibacterial agents. VIII. An alternative synthesis of enoxacin via fluoronicotinic acid derivatives
Miyamoto, Teruyuki; et al, Chemical & Pharmaceutical Bulletin, 1987, 35(6), 2280-5

Metodo di produzione 11

Condizioni di reazione
1.1 Solvents: Dichloromethane ;  rt; 3 - 4 h, rt
Riferimento
Synthesis and biological activity of fluorine-substituted pyridine-heterocyclic carboxylate compounds
Zheng, Hui; et al, Yingyong Huaxue, 2010, 27(2), 164-168

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Sulfuric acid
2.1 Reagents: Boron trifluoride etherate
Riferimento
Pyridonecarboxylic acids as antibacterial agents. VIII. An alternative synthesis of enoxacin via fluoronicotinic acid derivatives
Miyamoto, Teruyuki; et al, Chemical & Pharmaceutical Bulletin, 1987, 35(6), 2280-5

Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate Raw materials

Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:82671-03-2)Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate
A840410
Purezza:99%/99%
Quantità:10.0g/25.0g
Prezzo ($):287.0/717.0